molecular formula C13H23NO B7473307 N-(4-methylcyclohexyl)cyclopentanecarboxamide

N-(4-methylcyclohexyl)cyclopentanecarboxamide

Cat. No. B7473307
M. Wt: 209.33 g/mol
InChI Key: FOTYKYUKNOLODH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-methylcyclohexyl)cyclopentanecarboxamide, also known as AKB-48, is a synthetic cannabinoid that has gained attention in recent years due to its potential therapeutic applications. This compound belongs to the class of designer drugs that mimic the effects of cannabis, but with a higher potency and greater risk of adverse effects. Despite its controversial status, AKB-48 has been the subject of extensive scientific research, exploring its synthesis, mechanism of action, and potential applications in medicine.

Mechanism of Action

The mechanism of action of N-(4-methylcyclohexyl)cyclopentanecarboxamide involves binding to the cannabinoid receptors in the brain and peripheral nervous system. This binding results in the activation of the endocannabinoid system, which regulates various physiological processes such as pain, mood, and appetite. This compound has been shown to have a high affinity for the CB1 and CB2 receptors, which are involved in the modulation of pain and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to produce a range of biochemical and physiological effects, including analgesia, sedation, and euphoria. These effects are mediated by the activation of the endocannabinoid system, which regulates the release of neurotransmitters such as dopamine and serotonin. This compound has also been shown to have anti-inflammatory properties, reducing the production of cytokines and other inflammatory mediators.

Advantages and Limitations for Lab Experiments

N-(4-methylcyclohexyl)cyclopentanecarboxamide has several advantages as a research tool, including its high potency and selectivity for the cannabinoid receptors. This compound can be used to study the endocannabinoid system and its role in various physiological processes, as well as to develop new therapeutic agents for the treatment of pain and other disorders. However, this compound also has several limitations, including its potential for abuse and the lack of data on its long-term effects.

Future Directions

There are several future directions for research on N-(4-methylcyclohexyl)cyclopentanecarboxamide, including the development of new synthetic cannabinoids with improved safety and efficacy profiles. Additionally, further studies are needed to elucidate the mechanisms underlying the analgesic and anxiolytic effects of this compound, as well as to explore its potential applications in the treatment of neurological disorders such as epilepsy and multiple sclerosis. Finally, more research is needed to determine the long-term effects of this compound on the endocannabinoid system and other physiological processes.

Synthesis Methods

The synthesis of N-(4-methylcyclohexyl)cyclopentanecarboxamide involves the reaction of cyclopentanecarboxylic acid with 4-methylcyclohexanone in the presence of a strong acid catalyst. The resulting intermediate is then subjected to a reduction reaction using lithium aluminum hydride to yield the final product. This method has been optimized and modified to improve the yield and purity of this compound, resulting in a highly efficient and reproducible process.

Scientific Research Applications

N-(4-methylcyclohexyl)cyclopentanecarboxamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of pain, anxiety, and neurological disorders. Several studies have demonstrated that this compound exhibits potent analgesic effects, with a mechanism of action similar to that of opioids. Additionally, this compound has been shown to have anxiolytic properties, reducing symptoms of anxiety and depression in animal models.

properties

IUPAC Name

N-(4-methylcyclohexyl)cyclopentanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO/c1-10-6-8-12(9-7-10)14-13(15)11-4-2-3-5-11/h10-12H,2-9H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOTYKYUKNOLODH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CC1)NC(=O)C2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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